methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate is a chemical compound with the molecular formula C₁₁H₁₄BrN₃O₃S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with methanol under acidic conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction can convert it back to the sulfide.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The propylsulfanyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar compounds to methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate include other pyrimidine derivatives with different substituents. For example:
Methyl N-{[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate: Similar structure but with a chlorine atom instead of bromine.
Methyl N-{[5-bromo-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate: Similar structure but with an ethylsulfanyl group instead of propylsulfanyl.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Properties
Molecular Formula |
C11H14BrN3O3S |
---|---|
Molecular Weight |
348.22 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-2-propylsulfanylpyrimidine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C11H14BrN3O3S/c1-3-4-19-11-14-5-7(12)9(15-11)10(17)13-6-8(16)18-2/h5H,3-4,6H2,1-2H3,(H,13,17) |
InChI Key |
WUOBZXJBRKWGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NCC(=O)OC)Br |
Origin of Product |
United States |
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